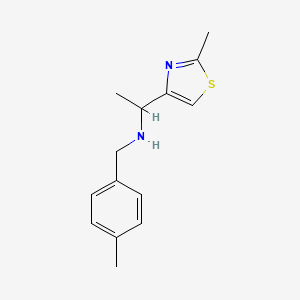

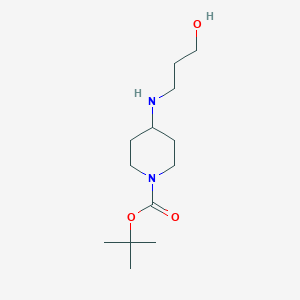

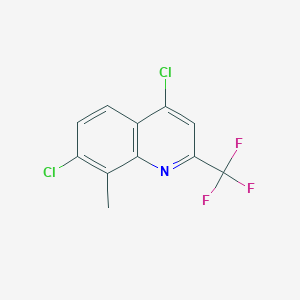

![molecular formula C18H26N2O4 B1386503 4-[2-(4-Formilfenoxi)etil]piperazina-1-carboxilato de tert-butilo CAS No. 1086378-39-3](/img/structure/B1386503.png)

4-[2-(4-Formilfenoxi)etil]piperazina-1-carboxilato de tert-butilo

Descripción general

Descripción

“tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 924869-28-3 . It has a molecular weight of 334.42 . It is in liquid form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate” include a molecular weight of 334.42 , and it is in liquid form .Aplicaciones Científicas De Investigación

Química Medicinal

En química medicinal, este compuesto sirve como un intermedio versátil para la síntesis de diversas moléculas farmacológicamente activas. Su porción piperazina es una característica común en muchos fármacos, actuando como un enlace o un modificador de grupo funcional. Se puede utilizar para crear nuevas entidades químicas con actividad potencial contra una gama de enfermedades .

Ciencia de los Materiales

Dentro de la ciencia de los materiales, la capacidad del compuesto para actuar como agente de polimerización es de interés. Podría usarse para desarrollar nuevos materiales poliméricos con propiedades mecánicas mejoradas o funcionalidades especiales, como una mayor estabilidad térmica o conductividad eléctrica.

Ciencia Ambiental

En la ciencia ambiental, los investigadores podrían explorar el uso de este compuesto en la síntesis de productos químicos respetuosos con el medio ambiente. Sus derivados podrían diseñarse para degradarse bajo ciertas condiciones, minimizando su impacto ambiental .

Química Analítica

Los químicos analíticos podrían emplear el 4-[2-(4-Formilfenoxi)etil]piperazina-1-carboxilato de tert-butilo como un estándar o un reactivo en cromatografía y espectrometría. Su estructura y propiedades bien definidas lo hacen adecuado para el desarrollo de métodos y fines de calibración .

Bioquímica

Bioquímicamente, el compuesto podría usarse para estudiar las interacciones enzima-sustrato, dada su complejidad estructural. Puede servir como sustrato o inhibidor en ensayos enzimáticos para comprender el mecanismo de acción o para detectar nuevas enzimas .

Farmacología

En farmacología, se podría investigar el potencial del compuesto para modular las vías biológicas. Podría incorporarse a proyectos de diseño de fármacos con el objetivo de descubrir nuevos tratamientos para trastornos neurológicos, aprovechando la capacidad del anillo de piperazina para cruzar la barrera hematoencefálica .

Mecanismo De Acción

Target of Action

Similar compounds, such as derivatives of n-boc piperazine, have been used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting they interact with multiple targets .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The compound’s molecular weight is 33442 , which is within the range generally considered favorable for oral bioavailability in drug discovery.

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include storage conditions. The compound should be stored under inert gas .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate in laboratory experiments is its high solubility and low volatility. This makes it easy to work with and allows for precise control over the concentration of the compound. In addition, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate is highly stable, making it an ideal compound for long-term storage. However, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate does have some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. In addition, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate is not very soluble in organic solvents, which can make it difficult to work with in certain types of experiments.

Direcciones Futuras

The potential applications of tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate are vast and varied. In the future, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could be used to study the effects of drugs on the human body, as well as the effects of environmental toxins. In addition, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could be used to study the effects of various drugs on the central nervous system and to study the effects of drugs on the cardiovascular system. tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could also be used to study the effects of various drugs on the immune system and to study the effects of drugs on the reproductive system. Finally, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could be used to study the effects of various drugs on the metabolism and to study the effects of drugs on the endocrine system.

Safety and Hazards

The safety information for “tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Propiedades

IUPAC Name |

tert-butyl 4-[2-(4-formylphenoxy)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFRGNFKLTXVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130636 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086378-39-3 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

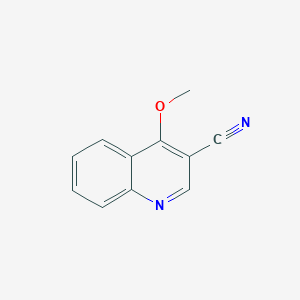

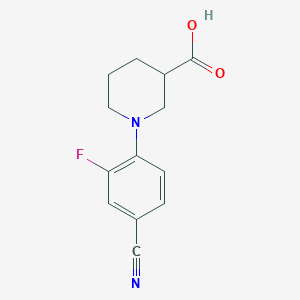

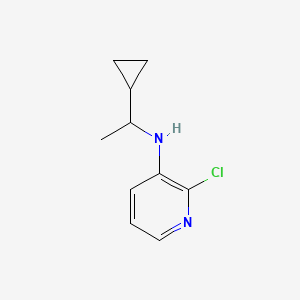

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

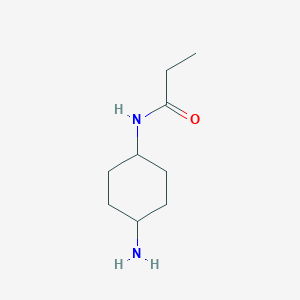

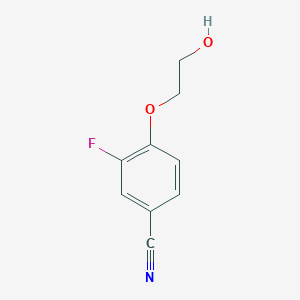

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)

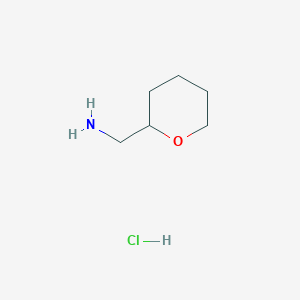

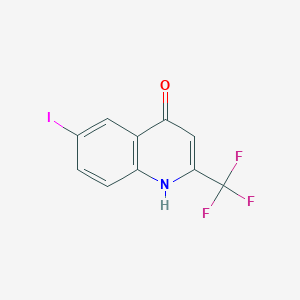

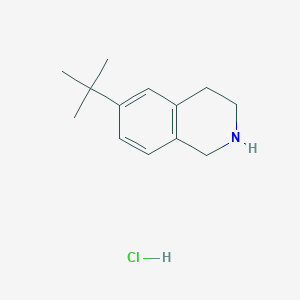

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)